Product packaging for Didodecyl carbonate(Cat. No.:CAS No. 6627-45-8)

Didodecyl carbonate

Cat. No.: B1619146
CAS No.: 6627-45-8
M. Wt: 398.7 g/mol
InChI Key: GOAUNPQUDWQWCP-UHFFFAOYSA-N
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Description

Overview of Dialkyl Carbonates in Advanced Chemical Synthesis

Dialkyl carbonates (DACs) are a versatile class of organic compounds that have garnered significant attention as green reagents and solvents in modern chemical synthesis. frontiersin.orgresearchgate.net Their appeal stems from their favorable properties, including low toxicity and a wide range of applications. researchgate.netresearchgate.net Historically, the synthesis of DACs often involved hazardous chemicals like phosgene. frontiersin.orggoogle.com However, the development of greener synthetic routes, such as the catalytic oxidative carbonylation of alcohols, has made them more environmentally benign alternatives. frontiersin.orggoogle.com

In synthetic chemistry, DACs, particularly dimethyl carbonate (DMC), are utilized as methylating and carbonylating agents. google.com Their reactivity allows for the synthesis of various heterocyclic compounds, such as tetrahydrofurans, pyrrolidines, and piperidines. frontiersin.orgresearchgate.net The polarity and boiling points of DACs can be fine-tuned by altering the length of their alkyl chains, making them adaptable as solvents for a variety of applications, including as non-aqueous electrolytes in batteries and in extraction processes. frontiersin.org The synthesis of DACs can be achieved through several methods, including the transesterification of a cyclic carbonate with an alcohol in the presence of a catalyst. google.com This adaptability and their role as precursors for polymers like polycarbonates underscore their importance in both academic research and industrial processes. google.com

Academic Significance of Long-Chain Organic Carbonates

Long-chain organic carbonates, a subgroup of DACs, are of particular academic interest due to the unique properties conferred by their extended alkyl chains. These compounds, including didodecyl carbonate, are investigated for their potential applications in specialized fields. Research has explored their use as dielectric liquids to reinforce conventional polymer dielectrics in capacitors, suggesting that the long alkyl chains can modulate the binding of the carbonate to polymers like polypropylene (B1209903) and polyethylene (B3416737) terephthalate (B1205515). researchgate.net

Furthermore, the study of long-chain alkyl carbonates is crucial for understanding the solid electrolyte interphase (SEI) in lithium and sodium-ion batteries. acs.org Alkyl carbonates are key components of the SEI, and their mechanical and ion-conducting properties are critical for battery performance, safety, and cycle life. acs.org Investigations into a series of long-chain lithium and sodium alkyl carbonates have revealed that their structures and ionic conductivities are influenced by the length of the alkyl chain. acs.org Additionally, long-chain organic carbonates are explored as synthetic lubricants and plasticizers. google.com The systematic study of these compounds, from dimethyl to this compound, provides a comprehensive picture of their physicochemical properties and microscopic morphology, revealing a distinct degree of spatial segregation between the polar carbonate groups and the nonpolar alkyl chains. researchgate.netresearchgate.netresearchgate.net

Scope of this compound Investigation in Scholarly Context

This compound, as a specific long-chain organic carbonate, is a subject of focused academic investigation. Scholarly research on this compound primarily revolves around its synthesis, characterization, and potential applications. One of the main synthetic routes studied is the transesterification of dimethyl carbonate (DMC) with dodecanol (B89629). cjcatal.comlnpu.edu.cn This reaction has been explored using various catalysts, such as KF/MgO and organotin compounds, to optimize reaction conditions and improve the yield and selectivity of this compound. cjcatal.comlnpu.edu.cn

Research also extends to the physicochemical characterization of this compound. Studies have determined its molecular formula (C25H50O3) and molecular weight. nih.govbldpharm.com Furthermore, its properties as a dielectric liquid and its interactions with polymers have been investigated through molecular dynamics simulations. researchgate.net These investigations aim to understand how its long dodecyl chains influence its behavior in applications such as energy storage. researchgate.net In the context of materials science, this compound has been mentioned as a component in Ziegler-Natta catalyst compositions for olefin polymerization. google.com The body of research on this compound highlights its role as a model compound for understanding the behavior of long-chain dialkyl carbonates and for exploring their potential in advanced material applications.

Properties of this compound

PropertyValueSource
Molecular Formula C25H50O3 nih.govbldpharm.com
Molecular Weight 398.66 g/mol bldpharm.com
CAS Number 6627-45-8 nih.govbldpharm.com
Appearance Viscous colorless liquid nih.govfrontiersin.org
Boiling Point 465.4°C at 760 mmHg cymitquimica.com

Synthesis of this compound via Transesterification

ReactantsCatalystReaction ConditionsYield of DDCReference
Dimethyl carbonate, DodecanolKF/MgOn(DoOH):n(DMC) = 4, 0.75% catalyst, 4h reaction time86.2% cjcatal.com
Dimethyl carbonate, Lauryl alcoholOrganotin compoundMole ratio 2 (alcohol:DMC), 120 °C, 3h, 5% catalyst55.57% lnpu.edu.cn
Dimethyl carbonate, DodecanolK2CO35h at reflux of DMC48% nih.govfrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H50O3 B1619146 Didodecyl carbonate CAS No. 6627-45-8

Properties

CAS No.

6627-45-8

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

didodecyl carbonate

InChI

InChI=1S/C25H50O3/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(26)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3

InChI Key

GOAUNPQUDWQWCP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOC(=O)OCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCOC(=O)OCCCCCCCCCCCC

Other CAS No.

6627-45-8

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Didodecyl Carbonate

Chemical Catalytic Approaches

The synthesis of didodecyl carbonate is predominantly achieved through chemical catalytic strategies, which offer versatile and effective pathways. These methods primarily involve the transesterification of a simple carbonate, like dimethyl carbonate, with dodecanol (B89629), or through carbonate interchange reactions involving fatty alcohols. The choice of catalyst is crucial and significantly influences reaction conditions, yield, and selectivity.

Transesterification with Dimethyl Carbonate and Dodecanol

Transesterification stands as a principal route for producing this compound. This reaction involves the exchange of the methyl groups of dimethyl carbonate (DMC) with the dodecyl groups from dodecanol (also known as lauryl alcohol). The process is typically facilitated by a basic catalyst, which activates the alcohol for nucleophilic attack on the carbonate. The general reaction is as follows:

2 CH₃(CH₂)₁₁OH + (CH₃O)₂CO ⇌ [CH₃(CH₂)₁₁O]₂CO + 2 CH₃OH

A variety of catalysts have been investigated to optimize this transformation, ranging from simple inorganic salts to more complex supported catalysts.

Potassium carbonate is a widely accessible and effective basic catalyst for the synthesis of this compound. Research has demonstrated its utility in this transesterification reaction. In a typical laboratory synthesis, dodecanol is reacted with dimethyl carbonate in the presence of K₂CO₃. nih.govfrontiersin.org The mixture is heated at the reflux temperature of DMC for several hours to drive the reaction towards the formation of the desired symmetrical carbonate. nih.govfrontiersin.org

One study reported that using a molar excess of dodecanol relative to DMC, with potassium carbonate as the catalyst, led to a selectivity of 85% for this compound over the intermediate, methyl lauryl carbonate. nih.govfrontiersin.org Subsequent purification by distillation under reduced pressure yielded the final product. nih.govfrontiersin.org

Table 1: Synthesis of this compound using K₂CO₃ Catalyst

Parameter Value
Reactants Dodecanol, Dimethyl Carbonate
Catalyst Potassium Carbonate (K₂CO₃)
Dodecanol to DMC Molar Ratio ~3:1 (0.5 mol : 0.167 mol)
Reaction Time 5 hours
Reaction Temperature Reflux of DMC
Selectivity for this compound 85%
Final Product Composition This compound: Methyl Lauryl Carbonate (94:6)
Isolated Yield 48%

Data sourced from Frontiers in Chemistry. nih.govfrontiersin.org

Supported catalysts, such as potassium fluoride (B91410) on magnesium oxide (KF/MgO), have been shown to be highly effective for the synthesis of this compound (DDC) from DMC and dodecanol. researchgate.netcjcatal.comresearchgate.net The performance of this catalyst is heavily dependent on its preparation, specifically the loading amount of KF and the calcination temperature. cjcatal.comresearchgate.netgoogle.com

Studies have systematically investigated these parameters to find the optimal conditions for maximizing the yield of DDC. Characterization of the catalyst revealed that during high-temperature calcination in the air, new phases of K₂MgF₄ and K₂CO₃ are formed. cjcatal.comresearchgate.net These newly formed phases are believed to be the primary catalytic sites responsible for the high activity of the KF/MgO catalyst in the transesterification reaction. cjcatal.comresearchgate.net The optimized process demonstrates significantly high conversion of DMC and yield of DDC. cjcatal.comresearchgate.netgoogle.com

Table 2: Optimized Synthesis of this compound using KF/MgO Catalyst

Parameter Optimal Value
Catalyst KF/MgO
KF Loading 30% (mass amount)
Calcination Temperature 873 K
Molar Ratio (Dodecanol:DMC) 4:1
Catalyst Amount 0.75% of total reactant mass
Reaction Time 4 hours
DMC Conversion 86.7%
This compound Yield 86.2%

Data sourced from Chinese Journal of Catalysis and other publications. cjcatal.comresearchgate.netgoogle.com

Calcium-based catalysts are attractive due to their low cost, environmental friendliness, and high activity. acs.orgnih.gov Calcium methoxide (B1231860) has been identified as a particularly suitable catalyst for the transesterification of DMC with various alcohols, prized for its high activity and the ease with which it can be separated from the reaction mixture. acs.org Research on alcohols similar in structure to dodecanol, such as 2-ethylhexanol, has shown that yields of 65-70% can be achieved under mild conditions, specifically at atmospheric pressure and temperatures not exceeding 120 °C. acs.org

More recently, calcium oxide (CaO) has been demonstrated to be a highly efficient and recyclable catalyst for the transesterification between DMC and alcohols like 1-octanol (B28484). nih.gov This suggests its strong potential for application with dodecanol. Optimal conditions for 1-octanol achieved a conversion of over 98%, highlighting the effectiveness of CaO. nih.gov The catalytic mechanism is thought to involve the activation of the alcohol by the basic sites on the CaO surface. nih.govmdpi.com

Table 3: Transesterification of DMC with Long-Chain Alcohols using Calcium-Based Catalysts

Catalyst Alcohol Temperature Yield/Conversion
Calcium Methoxide 2-Ethylhexanol ≤120 °C 65-70% Yield
Calcium Oxide (CaO) 1-Octanol 90 °C 98.3% Conversion

Data sourced from ACS Publications and PubMed. acs.orgnih.gov

A variety of other catalytic systems have been explored for the synthesis of this compound. Organotin compounds, for instance, have been used to catalyze the transesterification of DMC with lauryl alcohol. lnpu.edu.cn A study using a custom-prepared organotin catalyst identified optimal reaction conditions that resulted in a respectable yield and selectivity for the desired product. lnpu.edu.cn

Beyond organometallics, a broad range of organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 4-Dimethylaminopyridine (DMAP), as well as other inorganic bases like various alkaline carbonates and metal alkoxides, are known to effectively catalyze transesterification reactions involving DMC. mdpi.comiupac.org The choice among these catalysts can affect the reaction rate, though the final selectivity often remains high. iupac.org

Table 4: Synthesis of this compound using an Organotin Catalyst

Parameter Optimal Value
Reactants Lauryl Alcohol, Dimethyl Carbonate
Mole Ratio (Alcohol:DMC) 2:1
Reaction Temperature 120 °C
Reaction Time 3 hours
Catalyst Mass Fraction 5%
This compound Yield 55.57%
This compound Selectivity 74.25%

Data sourced from Journal of Liaoning Petrochemical University. lnpu.edu.cn

Calcium-Based Catalysts (e.g., Calcium Methoxide, CaO)

Carbonate Interchange Reactions from Fatty Alcohols

Carbonate interchange, or transesterification with a different carbonate ester, is another established method for producing this compound and other fatty carbonates. researchgate.netresearchgate.net This reaction typically involves heating a fatty alcohol, such as dodecanol, with a dialkyl carbonate like diethyl carbonate (DEC) or dimethyl carbonate (DMC) in the presence of a suitable catalyst. researchgate.netresearchgate.net

This method has been successfully used to synthesize a series of dialkyl carbonates from C10-C18 fatty alcohols with good isolated yields, generally ranging from 69% to 80%. researchgate.netresearchgate.net One of the commonly employed catalysts for this interchange reaction is n-dibutyltin oxide. researchgate.net The reaction proceeds by displacing the lower-boiling alcohol (ethanol or methanol) from the starting carbonate, thus driving the equilibrium towards the formation of the higher molecular weight this compound. google.com This synthetic route is valued for its directness and its use of renewable fatty alcohols as feedstock. researchgate.net

Optimization of Chemical Synthesis Parameters

The efficiency and outcome of the chemical synthesis of this compound are heavily influenced by several key parameters, including temperature, pressure, molar ratios of reactants, and reaction duration.

Temperature plays a critical role in the synthesis of dialkyl carbonates. For instance, in the synthesis of diethyl carbonate from carbon dioxide and ethanol (B145695), reaction temperatures are explored in the range of 130-190°C. ui.ac.id An increase in temperature generally accelerates the reaction rate. rsc.orgrsc.org However, excessively high temperatures can lead to undesirable side reactions and decreased selectivity. rsc.org For example, in the oligomerization of glycerol (B35011), increasing the temperature from 150°C to 170°C significantly enhanced the reaction rate, but also resulted in lower selectivity towards the desired oligoglycerols. rsc.org In the synthesis of dimethyl carbonate (DMC), a common precursor for other dialkyl carbonates, optimal temperatures are often cited around 170°C. mdpi.com

Pressure is another significant factor. In CO2-based synthesis routes for compounds like diethyl carbonate, initial CO2 pressure can range from 20 to 40 bar. ui.ac.id For the direct synthesis of DMC from methanol (B129727) and CO2, pressures of around 5.0 MPa have been found to be optimal. mdpi.com While an increase in pressure can lead to a higher yield of some carbonates, achieving high pressures can be challenging from an operational standpoint. mdpi.com

Table 1: Temperature and Pressure in Carbonate Synthesis

Carbonate Synthesized Reactants Catalyst Temperature (°C) Pressure (bar/MPa) Yield/Conversion
Diethyl Carbonate CO2, Ethanol KI/Sodium Ethoxide 190 40 bar 24.07% yield ui.ac.id
Dimethyl Carbonate Methanol, CO2 H3PW12O40/ZrO2 170 5.0 MPa 4.45% methanol conversion mdpi.com
Glycerol Carbonate Glycerol, Dimethyl Carbonate Triethylamine 88 -> 68 (reflux) Atmospheric 99% glycerol conversion rsc.org
This compound Dodecanol, Dimethyl Carbonate Organotin 120 Atmospheric 55.57% yield lnpu.edu.cn

The molar ratio of the reactants is a crucial parameter that dictates the efficiency and selectivity of the synthesis. In the transesterification of dimethyl carbonate (DMC) with dodecanol to produce this compound, a molar ratio of DMC to dodecanol of 1:4 has been investigated. alljournals.cn Another study on the same reaction found that a molar ratio of dodecanol to DMC of 2:1 was optimal, leading to a this compound yield of 55.57%. lnpu.edu.cn

For the synthesis of glycerol carbonate from glycerol and DMC, a DMC/glycerol molar ratio of 4:1 resulted in a 99% glycerol conversion. rsc.org In the synthesis of this compound from DMC and dodecanol, a dodecanol to DMC molar ratio of 3:1 was used, resulting in an 85% selectivity for the symmetrical carbonate. frontiersin.org The use of an excess of one reactant, typically the carbonate, can shift the reaction equilibrium towards the desired product. frontiersin.org

Table 2: Molar Ratio Effects in Carbonate Synthesis

Target Product Reactant 1 Reactant 2 Molar Ratio (Reactant 1:Reactant 2) Catalyst Outcome
This compound Dimethyl Carbonate Dodecanol 1:4 KNO3/HMS Investigated ratio alljournals.cn
This compound Dodecanol Dimethyl Carbonate 2:1 Organotin 55.57% yield lnpu.edu.cn
Glycerol Carbonate Dimethyl Carbonate Glycerol 4:1 Triethylamine 99% glycerol conversion rsc.org
This compound Dodecanol Dimethyl Carbonate 3:1 K2CO3 85% selectivity frontiersin.org

The duration of the reaction directly impacts the conversion rate of reactants into the final product. In the synthesis of diethyl carbonate, reaction times between 1 and 5 hours have been studied, with an optimal time of 3 hours achieving a yield of up to 24.07%. ui.ac.id For the synthesis of glycerol carbonate, a 99% glycerol conversion was achieved in 2.5 hours. rsc.org

In the production of this compound via transesterification of DMC and dodecanol, a reaction time of 3 hours at 120°C resulted in a 55.57% yield. lnpu.edu.cn A longer reaction time of 5 hours at the reflux temperature of DMC was employed in another study to achieve an 85% selectivity for this compound. frontiersin.org It is important to note that extending the reaction time indefinitely does not always lead to higher yields, as side reactions can occur, and an equilibrium state may be reached. rsc.org

Table 3: Reaction Time and Conversion Rates

Product Reactants Reaction Time (hours) Temperature (°C) Conversion/Yield
Diethyl Carbonate CO2, Ethanol 3 190 24.07% yield ui.ac.id
Glycerol Carbonate Glycerol, Dimethyl Carbonate 2.5 88 -> 68 (reflux) 99% glycerol conversion rsc.org
This compound Dodecanol, Dimethyl Carbonate 3 120 55.57% yield lnpu.edu.cn
This compound Dodecanol, Dimethyl Carbonate 5 Reflux of DMC 85% selectivity frontiersin.org
Glycerol Carbonate Glycerol, Urea 5 145 72% yield nih.gov
Molar Ratio Effects on Reaction Efficiency

Biocatalytic Approaches

Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis, often operating under milder conditions.

Lipase-Mediated Transesterification

Lipases are enzymes that can effectively catalyze the transesterification reaction to produce carbonates. openagrar.de This method is particularly advantageous for sensitive substrates. openagrar.de The synthesis of this compound can be achieved through the lipase-catalyzed reaction of a fatty alcohol, like lauryl alcohol, with a short-chain dialkyl carbonate. openagrar.de One approach involves reacting two moles of lauryl alcohol with one mole of diethyl carbonate at 80°C to yield 72% dilauryl carbonate. openagrar.de Lipases have been successfully employed for the transesterification of various alcohols with dimethyl carbonate and diethyl carbonate. rsc.orgmdpi.com

Candida antarctica lipase (B570770) B (CALB) is a widely studied and highly efficient biocatalyst for various organic syntheses, including the production of carbonates. d-nb.inforsc.org It is known for its high catalytic activity and stability, even in non-aqueous solvents. mdpi.com The immobilized form of CALB, often known as Novozym® 435, is commonly used. rsc.orgnih.gov

In the context of carbonate synthesis, CALB has been used to mediate the reaction between trimethylolpropane (B17298) and dimethyl carbonate in a solvent-free system. rsc.org Studies have also shown its effectiveness in the transesterification of glycerol with dimethyl carbonate to produce glycerol carbonate, with yields reaching 89% after 24 hours at 50°C. frontiersin.org While direct studies on CALB-catalyzed synthesis of this compound are not as prevalent in the provided search results, the extensive use of CALB for transesterification of long-chain alcohols and its application in producing other dialkyl carbonates strongly suggest its potential in this specific synthesis. openagrar.demdpi.comacs.org

Pseudomonas fragi Lipase and Other Enzyme Systems

Lipases from various microbial sources are effective catalysts for the synthesis of organic carbonates. nih.gov While specific studies focusing solely on Pseudomonas fragi lipase for this compound synthesis are not extensively detailed in the provided context, the broader family of Pseudomonas lipases is recognized for its catalytic activity. nih.govbcrec.id For instance, lipases from Pseudomonas species have been utilized in the synthesis of various esters, indicating their potential applicability. bcrec.id

Other prominent enzyme systems for carbonate synthesis include lipases from Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Aspergillus niger. nih.govmdpi.comscience.gov Candida antarctica lipase B (CALB), in particular, is a widely used and efficient biocatalyst for the synthesis of various esters and carbonates, including the formation of dimer acid cyclocarbonate from glycerol carbonate and dimer acid. mdpi.comresearchgate.netnih.gov

Enzyme SourceCommonly Used FormApplication in Ester/Carbonate Synthesis
Pseudomonas speciesFree or ImmobilizedGeneral ester synthesis. bcrec.id
Candida antarcticaImmobilized (e.g., Novozym 435)Synthesis of various polyesters and carbonates. mdpi.comresearchgate.netnih.gov
Aspergillus nigerFree or ImmobilizedSynthesis of sugar esters. nih.govmdpi.com

Optimization of Enzymatic Reaction Conditions

To maximize the yield and efficiency of this compound synthesis, several reaction parameters must be carefully optimized.

Enzyme Concentration and Immobilization Strategies

The concentration of the enzyme is a critical factor influencing the reaction rate. semanticscholar.org Generally, increasing the enzyme loading can enhance the conversion rate up to a certain point, after which the effect may plateau. semanticscholar.org

Immobilization of enzymes on solid supports is a widely adopted strategy to improve their stability, reusability, and ease of separation from the reaction mixture. bwise.krresearchgate.net Common immobilization techniques include adsorption onto macroporous resins, as seen with Novozym 435, which is Candida antarctica lipase B immobilized on a methacrylic resin. researchgate.net Immobilization can sometimes lead to a decrease in the apparent enzyme activity, but it significantly enhances the operational stability of the biocatalyst. nih.gov The process of immobilization involves binding the enzyme to a support, and an ideal method ensures the enzyme remains stable with minimal distortion to its structure and function. nih.gov

Solvent-Free Systems in Biocatalysis

Conducting enzymatic reactions in solvent-free systems is a key principle of green chemistry, as it eliminates the use of potentially hazardous organic solvents. researchgate.netfrontiersin.org In the context of carbonate synthesis, solvent-free conditions can be advantageous, especially when the reactants themselves can act as the solvent. frontiersin.orgnih.gov For instance, in the synthesis of glycerol carbonate, the absence of organic solvents can be beneficial to the reaction. frontiersin.orgnih.gov

Solvent-free systems have been successfully employed in the synthesis of various bio-based products, such as decyl oleate (B1233923) and sebacic biscyclocarbonate, using lipases. researchgate.netsemanticscholar.orgrsc.org These systems often lead to higher product yields and simplify downstream processing. semanticscholar.org However, in some cases, the high viscosity of the reaction mixture can pose challenges, and the addition of a minimal amount of a green solvent might be necessary to improve mass transfer.

Optimization ParameterKey Findings and ConsiderationsSource
Enzyme ConcentrationIncreasing enzyme loading generally increases conversion, but an optimal concentration exists. semanticscholar.org
ImmobilizationEnhances enzyme stability and reusability. May affect apparent activity. bwise.krresearchgate.netnih.gov
Solvent SystemSolvent-free systems are preferred for their green credentials and can lead to high yields. researchgate.netsemanticscholar.orgfrontiersin.org

Sustainable Chemistry Principles in this compound Synthesis

The enzymatic synthesis of this compound aligns with several core principles of green chemistry.

The use of biocatalysts like lipases adheres to the principle of catalysis , where catalytic reagents are superior to stoichiometric ones. ajrconline.orgacs.orgsigmaaldrich.com Enzymes are highly selective, reducing the formation of byproducts and the need for extensive purification steps. acs.org

Employing solvent-free systems or greener solvents minimizes the environmental impact associated with volatile organic compounds. frontiersin.orgajrconline.orgsigmaaldrich.com This approach not only makes the process safer but also more economical.

Furthermore, the enzymatic route often allows for reactions to be conducted under milder conditions (lower temperature and pressure), contributing to energy efficiency. sigmaaldrich.com The specificity of enzymes can also reduce the need for protecting groups and other derivatization steps that generate waste. acs.orgsigmaaldrich.com The synthesis of cyclic carbonates from CO2, for example, demonstrates 100% atom efficiency. specificpolymers.com

By leveraging renewable feedstocks and designing biodegradable products, the synthesis of long-chain carbonates can contribute to a more sustainable chemical industry. acs.org

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis of Synthesized Didodecyl Carbonate

Spectroscopic methods are fundamental in the verification of the chemical identity of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the molecule's atomic arrangement and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the precise structure of the this compound molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information on the different types of protons and their connectivity. The long alkyl chains of the dodecyl groups give rise to characteristic signals. The protons on the methylene (B1212753) group adjacent to the carbonate oxygen (O-CH₂) are deshielded and appear at a distinct chemical shift, typically around 4.11-4.12 ppm as a triplet. nih.gov Other protons along the alkyl chain and the terminal methyl (CH₃) protons appear at higher fields (lower ppm values), consistent with their saturated hydrocarbon environment. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of unique carbon environments. researchgate.netresearchgate.net The most deshielded carbon is that of the carbonate group (C=O) due to the strong electron-withdrawing effect of the three oxygen atoms. The carbons of the methylene groups directly bonded to the carbonate oxygens (O-CH₂) also appear at a characteristic downfield shift. The remaining carbons of the two dodecyl chains produce a series of signals in the upfield region of the spectrum. researchgate.net

Publicly available spectral data for this compound has been recorded using instruments such as the Varian A-60 spectrometer. nih.gov

Table 3.1.1: Representative NMR Data for this compound Data is illustrative and compiled from typical values for long-chain dialkyl carbonates.

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignment
¹H~4.1Triplet (t)O-CH₂ -CH₂-
¹H~1.7Multiplet (m)O-CH₂-CH₂ -
¹H~1.2-1.4Multiplet (m)-(CH₂ )₉-
¹H~0.9Triplet (t)-CH₃
¹³C~155SingletC =O (carbonate)
¹³C~68SingletO-CH₂ -
¹³C~32-22Multiple SignalsAlkyl Chain Carbons
¹³C~14SingletTerminal -CH₃

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in the this compound molecule. researchgate.net The analysis involves passing infrared radiation through a sample and measuring the absorption at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds. nih.gov

The most prominent absorption band in the FTIR spectrum of this compound is the strong C=O stretching vibration of the carbonate group, which typically appears in the region of 1740-1750 cm⁻¹. This peak is a definitive indicator of the carbonate functional group. Other significant absorptions include the C-O stretching vibrations of the ester linkage, which are observed in the 1260-1280 cm⁻¹ region. The presence of the long alkyl chains is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹. arizona.edu FTIR analysis of this compound can be performed on a neat sample using a capillary cell. nih.gov

Table 3.1.2: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~2925StrongAsymmetric C-H StretchAlkyl (CH₂)
~2855StrongSymmetric C-H StretchAlkyl (CH₂)
~1745Very StrongC=O StretchCarbonate (-O-CO-O-)
~1465MediumC-H Bend (Scissoring)Alkyl (CH₂)
~1260StrongAsymmetric C-O StretchCarbonate (-O-CO-O-)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Chromatographic Analysis of Reaction Mixtures

Chromatographic techniques are essential for monitoring the progress of the synthesis of this compound and for determining the purity of the final product. These methods separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing reaction mixtures in the synthesis of carbonates. For instance, in related syntheses like that of glycerol (B35011) carbonate from dimethyl carbonate, HPLC has been used to monitor the conversion rate of reactants. nih.gov The method can effectively separate reactants (e.g., dodecanol), intermediate products (e.g., methyl dodecyl carbonate), and the final product (this compound) from the reaction medium. nih.gov A reverse-phase HPLC method, likely using a C18 column with a mobile phase such as an acetonitrile/water mixture, would be suitable for separating these compounds of varying polarity. sielc.com The use of solvents like dimethyl carbonate as a mobile phase modifier has also been explored for the analysis of related compounds. mdpi.com

Gas Chromatography (GC) is a primary technique for analyzing the composition of reaction mixtures during the synthesis of dialkyl carbonates. nih.gov It is particularly effective for volatile and thermally stable compounds. In the synthesis of this compound, GC can be used to follow the kinetics of the reaction by quantifying the consumption of reactants like dodecanol (B89629) and the formation of the product over time. nih.gov The final purified this compound can be characterized by GC, often coupled with a mass spectrometer (GC-MS), to confirm its identity and purity. researchgate.net This combination provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum, which gives information about the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

Morphological and Structural Investigations

Beyond the individual molecular structure, investigations into the bulk morphological and supramolecular organization of this compound provide insights into its physical properties. Studies on a series of dialkyl carbonates, including this compound, have utilized techniques like X-ray scattering and Molecular Dynamics simulations to explore their microscopic morphology. researchgate.net

These investigations have revealed a notable characteristic: a distinct degree of mesoscopic spatial segregation between the polar carbonate moieties and the nonpolar alkyl chain domains. researchgate.netresearchgate.net This means that on a scale larger than individual molecules, the polar carbonate groups tend to aggregate together, forming small, isolated domains, while the long, nonpolar dodecyl tails also self-associate. researchgate.net This highly compartmentalized or segregated morphology, driven by weak hydrogen bonding interactions and alkyl chain alignment, is a key factor influencing the bulk physicochemical properties of this compound. researchgate.netresearchgate.net

X-ray Diffraction (XRD) Studies for Catalyst Structure and Microscopic Morphology

X-ray diffraction (XRD) is a fundamental technique for characterizing the crystalline structure of materials, including the catalysts used in the synthesis of this compound. By analyzing the diffraction pattern produced when X-rays interact with a sample, researchers can identify the crystalline phases present and determine their lattice parameters. This information is crucial for understanding the relationship between a catalyst's structure and its activity.

In the context of dialkyl carbonate synthesis, XRD has been employed to characterize various catalysts. For instance, studies on the transesterification of dimethyl carbonate with dodecanol to produce this compound have utilized XRD to investigate the catalyst's composition and structure. One such study focused on a KF/MgO catalyst, where XRD was used to identify the active catalytic sites, which were determined to be K2MgF4 and K2CO3. researchgate.net The analysis helped optimize the catalyst preparation, with a KF loading of 30% and a calcination temperature of 873 K yielding the best performance. researchgate.net

Similarly, wood ash has been investigated as a heterogeneous catalyst for carbonate synthesis. researchgate.netresearchgate.net XRD, along with other techniques, was used to characterize these catalysts, revealing them to be rich in calcium and potassium carbonates. researchgate.net In the synthesis of other carbonates, such as diphenyl carbonate, single-crystal XRD has been instrumental in confirming the structure of reaction intermediates, like the dimeric tetraalkyl distannoxane compound formed from a dibutyltin (B87310) oxide catalyst. mdpi.com

While direct XRD data on the crystalline structure of this compound itself is not extensively detailed in the provided results, the technique's application to related dialkyl carbonates suggests its utility. For other dialkyl carbonates, XRD has been used in conjunction with molecular dynamics simulations to compare simulated structures with experimental data, providing a more complete picture of the material's microscopic morphology. researchgate.net

Table 1: XRD Characterization of Catalysts in Carbonate Synthesis

CatalystApplicationKey XRD FindingsReference
KF/MgOSynthesis of this compoundIdentified K2MgF4 and K2CO3 as main catalytic sites. researchgate.net
Wood AshSynthesis of benzochromene derivatives and long-chain dialkyl carbonatesCharacterized as calcium- and potassium-rich carbonates. researchgate.net
Dibutyltin oxideSynthesis of diphenyl carbonateConfirmed the coordination structure of the dimeric tetraalkyl distannoxane intermediate. mdpi.com
V-Cu composite oxideTransesterification of phenolIdentified V2O5 and CuV2O6 as active crystal phases. mdpi.com

Molecular Dynamics (MD) Simulations for Microscopic Morphology and Intermolecular Interactions

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the microscopic properties of materials at an atomic level. mdpi.com By modeling the interactions between atoms and molecules, MD simulations can provide detailed insights into the structure, dynamics, and thermodynamics of a system. rsc.org This technique is particularly valuable for understanding the microscopic morphology and intermolecular interactions of complex molecules like this compound.

A key finding from MD simulations of dialkyl carbonates (DACs), including this compound, is the existence of mesoscopic spatial segregation. researchgate.net This means that the polar carbonate groups and the nonpolar alkyl chains tend to separate into distinct domains. researchgate.netresearchgate.net The simulations reveal that the long alkyl tails create isolated "droplets" formed by stacked carbonate groups. researchgate.netresearchgate.net This highly compartmentalized morphology is a unique feature of linear alkane DACs and is not observed in related cyclic carbonates. researchgate.net

The simulations also shed light on the nature of intermolecular interactions. The carbonate moieties play a crucial role in driving weak hydrogen bonding interactions between neighboring molecules, which in turn influences the alignment of the alkyl chains. researchgate.netresearchgate.net The force fields used in these simulations, such as the all-atom OPLS (Optimized Potentials for Liquid Simulations) parameters, are essential for accurately describing these interactions. researchgate.net

The insights gained from MD simulations can help explain the bulk properties of this compound and other DACs and suggest potential applications in fields like separation, catalysis, and lubrication. researchgate.netresearchgate.net Furthermore, MD simulations have been used to study the behavior of similar long-chain molecules at interfaces, such as the detachment of dodecane (B42187) from silica (B1680970) surfaces, providing a framework for understanding how this compound might interact with other materials. mdpi.com

Table 2: Key Findings from MD Simulations of Dialkyl Carbonates

FindingDescriptionSignificanceReference
Mesoscopic Spatial SegregationSeparation of polar carbonate groups and nonpolar alkyl chains into distinct domains.Explains the unique compartmentalized morphology of linear DACs. researchgate.netresearchgate.net
Intermolecular InteractionsCarbonate moieties drive weak hydrogen bonding and influence alkyl chain alignment.Determines the microscopic structure and bulk properties of the material. researchgate.netresearchgate.net
Compartmentalized MorphologyFormation of isolated "droplets" of stacked carbonate groups surrounded by alkyl tails.Suggests potential applications in separation, catalysis, and lubrication. researchgate.netresearchgate.net

X-ray Scattering Techniques

X-ray scattering is a powerful analytical method for probing the structure of materials at the atomic and molecular scale. numberanalytics.com Wide-Angle X-ray Scattering (WAXS) is a specific type of X-ray scattering that measures the intensity of scattered X-rays as a function of the scattering angle. numberanalytics.com This technique provides valuable information about a material's crystallinity, texture, and other structural properties. numberanalytics.com

In the study of dialkyl carbonates (DACs), including those with long alkyl chains like this compound, X-ray scattering techniques have been used in synergy with molecular dynamics simulations to explore their microscopic morphology. researchgate.net These studies have revealed a distinct degree of mesoscopic spatial segregation between the polar carbonate moieties and the nonpolar alkyl chain domains. researchgate.net

A characteristic feature observed in the X-ray scattering data of linear alkane DACs is a low-Q (low-angle) peak, which is not present in cyclic DACs like ethylene (B1197577) carbonate or propylene (B89431) carbonate. researchgate.net The position of this peak shifts with the increasing length of the alkyl chain, providing a direct indication of the scale of the structural organization. researchgate.net Another peak, appearing at higher Q values (between 1.5 and 2.0 Å⁻¹), is common in liquid samples and corresponds to the typical distances between adjacent intermolecular moieties, which is on the order of 4 Å. researchgate.net

The combination of X-ray scattering experiments and MD simulations allows for a comprehensive understanding of the structural features of this compound in the liquid phase. The experimental scattering data can be compared with the simulated structures to validate the models and provide a more complete picture of the molecular arrangements.

Advanced Microscopy for Material Analysis (e.g., Scanning Electron Microscopy for Nanowebs)

Advanced microscopy techniques, particularly Scanning Electron Microscopy (SEM), are essential for visualizing the morphology of materials at the micro- and nanoscale. scribd.com SEM is frequently used to examine the surface topography, shape, and size of materials, making it an invaluable tool for analyzing structures incorporating this compound, such as nanowebs. scribd.comresearchgate.net

In one study, this compound was used as a core material in the production of nanowebs with thermal buffering effects. researchgate.net These nanowebs were created using a coaxial electrospinning process, with a shell of poly(methyl ethylacrylate) (PMEA). researchgate.net SEM images of these nanowebs revealed randomly oriented, ultrafine fibers with smooth surfaces and continuous, cylindrical shapes. researchgate.net The ability to directly observe the fiber morphology with SEM confirmed the successful fabrication of the core-shell structure.

SEM has also been used to characterize the catalysts employed in the synthesis of carbonates. For example, in the case of KF/MgO catalysts used for the transesterification of dimethyl carbonate, SEM was part of a suite of characterization techniques that included XRD and FTIR. researchgate.net Similarly, wood ash catalysts have been characterized using SEM, in conjunction with energy-dispersive X-ray analysis, to understand their morphology and composition. researchgate.net

The detailed morphological information provided by SEM is crucial for understanding the structure-property relationships of materials containing this compound. For instance, in the case of the thermal buffering nanowebs, the uniform and continuous fiber structure observed by SEM is critical for their performance in dynamic thermal insulation applications.

Table 3: Applications of SEM in the Analysis of this compound and Related Materials

MaterialApplication of SEMKey Findings from SEMReference
This compound-PMEA nanowebsMorphological analysis of electrospun nanowebsRevealed randomly oriented, ultrafine fibers with smooth, continuous, and cylindrical shapes. researchgate.net
KF/MgO catalystCatalyst characterizationUsed alongside other techniques to analyze catalyst morphology. researchgate.net
Wood ash catalystCatalyst characterizationProvided information on the surface morphology of the catalyst particles. researchgate.net

Mechanistic and Kinetic Studies of Didodecyl Carbonate Reactions

Reaction Mechanism Elucidation in Chemical Synthesis

Understanding the reaction mechanism is fundamental to controlling the synthesis process. This involves identifying the role of catalysts, the nature of intermolecular forces, and the transient species formed during the reaction.

Catalysts are central to the efficient synthesis of didodecyl carbonate via transesterification. Heterogeneous basic catalysts are commonly employed due to their high activity and ease of separation.

One of the most effective catalysts studied for this reaction is potassium fluoride (B91410) supported on magnesium oxide (KF/MgO). cjcatal.comcjcatal.com Research indicates that the catalytic activity does not stem from KF or MgO alone. Instead, during calcination at high temperatures (around 873 K or 600 °C), the catalyst undergoes a transformation to form new, more active phases. cjcatal.comcjcatal.comresearchgate.net Characterization using X-ray diffraction and Fourier transform infrared spectroscopy has identified these active species as K₂MgF₄ and K₂CO₃. cjcatal.comcjcatal.comresearchgate.net These newly formed components are considered the primary catalytic sites that facilitate the transesterification between dimethyl carbonate and dodecanol (B89629). cjcatal.comcjcatal.comresearchgate.net Other basic catalysts, such as potassium carbonate (K₂CO₃) used directly, have also been shown to be effective in synthesizing DDC from DMC and dodecanol. nih.gov

The general mechanism for base-catalyzed transesterification involves the activation of the alcohol by the basic catalyst to form an alkoxide. This nucleophile then attacks the electrophilic carbonyl carbon of the dimethyl carbonate, leading to the formation of the product and the release of methanol (B129727).

The molecular morphology of dialkyl carbonates, including this compound, is significantly influenced by non-covalent interactions. Studies combining X-ray scattering and Molecular Dynamics have revealed a notable degree of spatial segregation between the polar carbonate groups and the nonpolar alkyl chains.

This compartmentalization leads to the formation of small clusters of stacked carbonate moieties. The interactions within these systems are characterized by weak hydrogen bonds, specifically C-H···O interactions, which influence the alignment of adjacent alkyl chains. This structured arrangement, driven by the interplay of polar and nonpolar domains, is a key aspect of the compound's microscopic environment.

The transesterification of dimethyl carbonate with dodecanol to form this compound is not a single-step reaction. It proceeds through an intermediate species, which has been identified as methyl dodecyl carbonate (also known as methyl lauryl carbonate).

Dimethyl Carbonate + Dodecanol ⇌ Methyl Dodecyl Carbonate + Methanol

Methyl Dodecyl Carbonate + Dodecanol ⇌ this compound + Methanol

In one study using K₂CO₃ as a catalyst, the reaction was heated for five hours at the reflux of dimethyl carbonate. nih.gov Under these conditions, the process yielded a mixture where the final product, this compound, and the intermediate, methyl dodecyl carbonate, were present in a 94:6 ratio, indicating high selectivity towards the symmetrical carbonate. nih.gov The initial step of the base-catalyzed mechanism involves the formation of a tetrahedral intermediate after the nucleophilic attack on the carbonyl carbon of the carbonate.

Hydrogen Bonding and Intermolecular Interactions

Kinetic Modeling and Rate Constant Determination

Kinetic studies are essential for quantifying the influence of various parameters on the reaction rate, allowing for the optimization of the synthesis process.

The concentration of the catalyst has a direct and significant impact on the reaction kinetics. For the synthesis of this compound using a KF/MgO catalyst, an optimal catalyst loading has been determined. cjcatal.comcjcatal.comresearchgate.net Increasing the amount of catalyst generally increases the reaction rate by providing more active sites for the reaction. However, beyond a certain point, the increase in rate may become less pronounced or plateau.

In a specific study, the influence of the KF/MgO catalyst amount was investigated, leading to an optimized condition that balanced reaction efficiency and material use. cjcatal.comcjcatal.com The optimal loading was found to be 0.75% of the total mass of the reactants. cjcatal.comcjcatal.comresearchgate.net At this concentration, with a dodecanol to dimethyl carbonate molar ratio of 4:1 and a reaction time of 4 hours, a high conversion of DMC (86.7%) and a high yield of DDC (86.2%) were achieved. cjcatal.comcjcatal.comresearchgate.net This demonstrates a clear relationship between catalyst loading and reaction outcome.

Table 1: Influence of KF/MgO Catalyst Loading on this compound Synthesis cjcatal.comcjcatal.comresearchgate.net
Catalyst Loading (% of total reactant mass)DMC Conversion (%)DDC Yield (%)Reaction Conditions
0.75%86.7%86.2%n(Dodecanol):n(DMC) = 4, 4 hours reaction time

The rate of chemical reactions is highly dependent on temperature, a relationship typically described by the Arrhenius equation. This principle states that increasing the temperature increases the reaction rate constant by providing reactant molecules with sufficient kinetic energy to overcome the activation energy barrier. redalyc.org

For the synthesis of this compound, specific reaction temperatures are reported to achieve high yields. For instance, using a K₂CO₃ catalyst, the reaction is conducted at the reflux temperature of dimethyl carbonate (boiling point ~90°C) for several hours. nih.gov Another study mentions heating at 140°C when using K₂CO₃ to synthesize a different dialkyl carbonate, following the reaction kinetics via gas chromatography until the DMC was consumed. nih.gov While a specific activation energy (Ea) for the synthesis of this compound is not prominently reported in the reviewed literature, kinetic studies on similar transesterification reactions to produce other organic carbonates have determined these values. For example, activation energies for dimethyl carbonate synthesis from ethylene (B1197577) carbonate and methanol have been reported to be around 12.7 kJ/mol, while the transesterification of palm oil with DMC has a reported Ea of 79.1 kJ mol⁻¹. neliti.comnih.govkoreascience.kr These values, while not directly applicable to DDC, illustrate the quantitative data derived from kinetic modeling of carbonate synthesis. The optimal performance of the KF/MgO catalyst for DDC synthesis was achieved after calcination at 873 K (600 °C), which is a critical temperature for the formation of the active catalytic species rather than the reaction temperature itself. cjcatal.comcjcatal.com

Table 2: Reported Reaction Temperatures for Dialkyl Carbonate Synthesis
Carbonate ProductCatalystReaction TemperatureReaction TimeYield/SelectivitySource
This compoundK₂CO₃Reflux of DMC (~90°C)5 hoursSelectivity of 85% to DDC nih.gov
This compoundKF/MgONot specified4 hours86.2% Yield cjcatal.comcjcatal.com
Diisoamyl CarbonateK₂CO₃140°C4 hours76% Overall Yield nih.gov

Research Applications of Didodecyl Carbonate in Materials Science and Engineering

Integration into Polymer Systems

The integration of didodecyl carbonate into polymer matrices is a key area of research, focusing on its role as a functional additive in advanced materials. Its molecular structure allows for specific interactions that can be tailored to modify the physicochemical properties of various polymers.

Atomistic simulations and molecular dynamics studies have been employed to investigate the molecular interactions between this compound and several dielectric polymers widely used in modern capacitors. researchgate.net These studies reveal that the compatibility is governed by intermolecular forces, the porosity of the dielectric material, and the molecular flexibility of the carbonate. researchgate.net The length of the side alkyl chains on dialkyl carbonates is a critical factor that can be used to modulate their binding to different polymers. researchgate.net

Table 1: Compatibility of Dialkyl Carbonates (DACs) with Dielectric Polymers

Dialkyl CarbonateTarget PolymerCompatibility FindingRationale
This compound Polypropylene (B1209903) (PP)Well-suitedStrong coupling and intermolecular forces due to long alkyl chains. researchgate.netresearchgate.net
This compound Polyethylene (B3416737) Terephthalate (B1205515) (PET)Well-suitedFavorable molecular interactions for impregnation. researchgate.netresearchgate.net
Diethyl CarbonateCellulose (B213188)Better suited than longer chainsSmaller molecules are more effective at filling pores in the cellulose structure. researchgate.netresearchgate.net

In contrast to its strong affinity for PP and PET, this compound shows less favorable interactions with cellulose-based materials. researchgate.net Molecular dynamics simulations indicate that dialkyl carbonates with shorter alkyl chains, such as diethyl carbonate, are better suited for impregnating the porous structure of cellulose. researchgate.netresearchgate.net The hydrophilic and polar nature of cellulose, which contains abundant hydroxyl (-OH) groups, results in weaker interactions with the long, nonpolar alkyl chains of this compound. researchgate.netuwaterloo.ca This highlights the principle of "like dissolves like" at the molecular level, where the polarity of the polymer dictates the optimal choice of the dialkyl carbonate for effective integration. researchgate.net

This compound has been successfully utilized as a core material in the fabrication of novel nanowebs with thermal buffering properties. researchgate.net Electrospinning, a technique that uses an electric field to draw fine fibers from a liquid, is the primary method for producing these advanced textiles. nih.govmdpi.com

Coaxial electrospinning is a specialized method used to create fibers with a distinct core-shell structure. nih.gov This technique involves two or more nozzles arranged in a concentric geometry, allowing for the simultaneous spinning of two different polymer solutions. nih.govgoogle.com A polymer solution with good spinnability is often used for the outer shell to guide the formation of a fiber around a core material that may not be electrospinnable on its own. researchgate.net This process has been specifically applied to encapsulate this compound, which acts as a phase-change material, within a protective polymer shell. researchgate.net The resulting nanowebs consist of randomly oriented, ultrafine fibers that are smooth, continuous, and cylindrical. researchgate.net

A notable application of this technology is the development of this compound-poly(methyl ethylacrylate) (PMEA) nanowebs. researchgate.net In this system, a solution containing this compound is used as the core material, while a solution of PMEA in ethanol (B145695) serves as the shell. researchgate.net The resulting core-shell fibers are lightweight and shape-stabilized. researchgate.net

The primary function of these nanowebs is thermal buffering. The encapsulated this compound can undergo repeated phase changes, absorbing and releasing significant amounts of thermal energy. Research has demonstrated that these nanowebs can provide considerable enthalpies and maintain high efficiency over numerous heating-cooling cycles, making them suitable for dynamic thermal insulation applications. researchgate.net

Table 2: Properties of this compound-PMEA Core-Shell Nanowebs

Core Material (w% DAC in solution)Shell MaterialLatent Heat (Enthalpy)Electrospinning Efficiency
10–50 w% this compound15 w% PMEA40–100 J g⁻¹52–92%

Data sourced from a study on nanowebs developed for thermal buffering. researchgate.net

Development of Nanowebs via Electrospinning

Coaxial Electrospinning Techniques

Role in Advanced Energy Storage Technologies

The demand for more efficient and reliable energy storage devices has driven research into novel dielectric materials. This compound has shown considerable promise in this area, particularly for its application in capacitors.

Application as Impregnating Liquids in Capacitors

Capacitors, fundamental components in electronic circuits, often utilize a dielectric material to enhance their energy storage capacity and performance. researchgate.net The impregnation of porous dielectric polymer films with a liquid dielectric can significantly improve these characteristics. This compound has been identified as a suitable impregnating liquid, particularly for capacitors that use polypropylene (PP) and polyethylene terephthalate (PET) as their solid dielectric. researchgate.netresearchgate.netvixra.org

Dielectric Material Interaction Studies

The performance of a capacitor is intrinsically linked to the interactions between its constituent materials. Molecular dynamics simulations have provided valuable insights into the molecular-level interactions between this compound and dielectric polymers like PP and PET. researchgate.net Research indicates a strong coupling between this compound and these polymers, suggesting that the length of the alkyl side chains can be tailored to optimize the binding to specific polymers. researchgate.netresearchgate.net This tailored interaction is key to developing task-specific dielectric liquids for use in combination with insulating polymers, ultimately leading to more productive and sustainable energy storage devices. researchgate.net

Performance as Base Stock for Synthetic Lubricants

This compound's properties also make it a valuable component in the formulation of synthetic lubricants. researchgate.netacs.org Its use as a base stock is driven by the need for lubricants with superior performance, particularly in terms of thermal-oxidative stability and cold-flow properties. researchgate.netacs.org

Structure-Performance Relationships in Oleochemical Carbonates

The performance of a lubricant is directly related to its molecular structure. mdpi.comsemanticscholar.org For oleochemical carbonates, including this compound, properties such as viscosity, melting point, and lubricity are influenced by the length and branching of the alkyl chains. researchgate.net Research on a range of straight-chain and branched oleochemical carbonates has shown that increasing the chain length generally improves lubricity. researchgate.net However, the presence of the carbonate moiety interrupts the hydrocarbon chain, which can result in a lower cetane number compared to fatty acid alkyl esters with the same number of carbon atoms. researchgate.net

The study of structure-function relationships is critical for designing lubricants with specific performance characteristics. mdpi.comsemanticscholar.org For vegetable oil-based lubricants, molecular mass is a primary determinant of viscosity and transition temperatures, though these are also affected by polar functional groups and branching. mdpi.comsemanticscholar.org

Table 1: Investigated Properties of Oleochemical Carbonates

Property Range of Values Influencing Factors
Cetane Number (CN) 47 to 107 Carbon chain length, branching, presence of carbonate moiety researchgate.net
Kinematic Viscosity at 40°C 4.9 to 22.6 mm²/s Carbonate structure researchgate.net
Melting Point +3 to below -50°C Carbonate structure researchgate.net

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Sustainable Synthesis

The predominant method for synthesizing didodecyl carbonate is the transesterification of a short-chain dialkyl carbonate, like dimethyl carbonate (DMC), with dodecanol (B89629). nih.govfrontiersin.orglnpu.edu.cn Current research often employs basic catalysts such as potassium carbonate (K₂CO₃) or potassium fluoride (B91410) on magnesium oxide (KF/MgO). nih.govacs.org While effective, future research is directed towards developing more sustainable and efficient catalytic systems.

Key future research directions include:

Heterogeneous Catalysts: There is a significant need for highly active and stable heterogeneous catalysts. bohrium.com These catalysts offer advantages in terms of separation from the reaction mixture, reusability, and potential for continuous flow processes, aligning with green chemistry principles. Research into solid catalysts like modified metal oxides, zeolites, and functionalized resins could yield systems with improved selectivity and longevity. bohrium.comwhiterose.ac.uk

Biocatalysis: The use of enzymes, particularly lipases, presents a promising green alternative for dialkyl carbonate synthesis. frontiersin.org For instance, immobilized Candida antarctica lipase (B570770) B has been studied for the synthesis of glycerol (B35011) carbonate. frontiersin.org Future work could explore the efficacy of various lipases for the transesterification reaction to produce this compound under mild, solvent-free conditions, potentially leading to higher purity products and reduced environmental impact.

CO₂ as a Feedstock: A paramount goal in green chemistry is the utilization of carbon dioxide (CO₂) as a C1 feedstock. nih.gov Research into the direct synthesis of dialkyl carbonates from CO₂ and alcohols is an active field. nih.govresearchgate.net While challenging, the development of novel catalytic systems, possibly involving zirconium catalysts or advanced ionic liquids, that can efficiently facilitate the direct carboxylation of dodecanol with CO₂ would represent a significant breakthrough in sustainable chemical production. nih.govresearchgate.net

A comparative table of catalytic systems for dialkyl carbonate synthesis highlights the evolution towards more sustainable options.

Catalyst TypeExample(s)AdvantagesChallenges / Future Research
Homogeneous Base K₂CO₃, Na₂CO₃Readily available, effective for transesterification. nih.govfrontiersin.orgDifficult to separate from product, potential for waste generation.
Heterogeneous Solid KF/MgO, Organotin compoundsEase of separation, reusability. lnpu.edu.cnacs.orgNeed for improved activity, stability, and resistance to deactivation. bohrium.com
Biocatalysts Immobilized LipasesMild reaction conditions, high selectivity, biodegradable. frontiersin.orgEnzyme stability, cost, optimization for long-chain alcohols.
Advanced Systems Zr-based catalysts, Ionic LiquidsPotential for direct CO₂ utilization, novel reaction pathways. nih.govresearchgate.netCatalyst efficiency, overcoming equilibrium limitations, scalability.

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound, accelerating research and development. Future efforts in this area will likely focus on creating detailed models that correlate the molecular structure of this compound with its macroscopic functions.

Key future research directions include:

Elucidating Reaction Mechanisms: While transesterification is a known process, computational studies can provide deeper insights into the specific reaction pathways and transition states involved with different catalytic systems. frontiersin.orgnih.gov This knowledge is crucial for designing more efficient catalysts and optimizing reaction conditions. bohrium.com

Predicting Material Properties: Molecular Dynamics (MD) simulations are being used to investigate the microscopic morphology of dialkyl carbonates. researchgate.net Studies have revealed a fascinating "mesoscopic spatial segregation" where the polar carbonate groups and the nonpolar alkyl chains form distinct domains. researchgate.net Future modeling can expand on this to predict how this unique morphology influences bulk properties like viscosity, lubricity, and interactions with other molecules. researchgate.net

Simulating Polymer and Surface Interactions: Atomistic simulations can model the interactions between this compound and other materials, such as polymers. researchgate.net This is vital for designing new composite materials. For example, theoretical studies can predict the solubility and compatibility of this compound as a plasticizer or additive in various polymer matrices, guiding experimental work. acs.org

The table below outlines the potential of computational modeling in this compound research.

Modeling TechniqueResearch FocusPotential Outcome
Quantum Chemistry Catalytic reaction pathwaysDesign of novel, highly selective catalysts. frontiersin.org
Molecular Dynamics (MD) Liquid structure, phase behaviorUnderstanding of self-assembly and nanostructure formation. researchgate.net
Atomistic Simulation Polymer-carbonate interactionsPrediction of performance in composite materials. researchgate.net
Thermodynamic Modeling Solubility and compatibilityRapid screening of this compound for applications as a solvent or additive. acs.org

Exploration of New Material Applications Based on this compound

The unique properties of this compound, stemming from its long alkyl chains and polar carbonate core, make it an attractive candidate for various advanced material applications beyond its traditional use. Research is shifting towards harnessing these properties in innovative ways.

Key future research directions include:

Phase Change Materials (PCMs): Long-chain dialkyl carbonates are being investigated as organic PCMs for thermal energy storage. researchgate.net this compound's ability to absorb and release significant latent heat during its phase transition makes it suitable for applications in smart textiles, building materials, and thermal regulation systems. Future work will focus on optimizing its phase change temperature and enthalpy, and potentially creating eutectic mixtures with other oleochemicals to tailor its thermal properties for specific applications. researchgate.net

Functional Nanomaterials: A novel application involves incorporating this compound into electrospun nanowebs. researchgate.net In one study, this compound was encapsulated within a polymer shell to create nanowebs with thermal buffering capabilities, which could be used for the dynamic thermal insulation and protection of temperature-sensitive products. researchgate.net Further research could explore different polymer shells and fabrication techniques to create new functional textiles and smart packaging materials.

Advanced Lubricants and Plasticizers: The oily nature and thermal stability of long-chain carbonates suggest their use as high-performance lubricants or lubricant additives. acs.orgresearchgate.net Similarly, its potential as a bio-based plasticizer for polymers is an area ripe for exploration, offering a potentially less toxic alternative to conventional plasticizers.

Personal Care and Cosmetics: Oleochemical carbonates are increasingly used in personal care products due to their desirable skin feel and low toxicity. researchgate.netresearchgate.net Future research could focus on formulating this compound into new cosmetic preparations, leveraging its properties as an emollient or solvent.

Application AreaFunction of this compoundResearch Goal
Thermal Energy Storage Latent heat storage during phase changeDevelopment of efficient, bio-based Phase Change Materials (PCMs). researchgate.net
Smart Textiles/Packaging Thermal buffering agent in core-shell nanofibersCreation of materials with dynamic thermal insulation properties. researchgate.net
Lubrication Lubricant base oil or additiveFormulation of high-performance, environmentally friendly lubricants. acs.org
Cosmetics Emollient, solventDevelopment of new personal care products with enhanced sensory properties. researchgate.net

Integration of this compound into Bio-Based Material Platforms

A significant trend in materials science is the shift towards renewable, bio-based resources. This compound is well-positioned to be a key component in this transition, as its precursor, dodecanol (lauryl alcohol), is readily derived from plant-based oils.

Key future research directions include:

Bio-based Composites: Research will focus on incorporating this compound as a functional additive into bio-based polymer matrices such as polylactic acid (PLA), polyhydroxyalkanoates (PHAs), or nanocellulose. researchgate.net It could act as a bio-based plasticizer to improve flexibility or as a processing aid. The challenge lies in ensuring compatibility and optimizing the mechanical and thermal properties of the final composite material.

Fully Renewable Materials: The ultimate goal is to create materials where every component is derived from renewable sources. By combining this compound (from bio-derived dodecanol) with bio-polymers, it is possible to develop 100% bio-based plastics, films, and composites. researchgate.netresearchgate.net

Leveraging Oleochemical Platforms: The synthesis of this compound is part of the broader valorization of oleochemicals, which are derived from natural fats and oils. researchgate.net Future research will see its production integrated into larger biorefinery concepts, where biomass is efficiently converted into a range of valuable chemicals and materials, contributing to a circular bioeconomy. whiterose.ac.uk

The integration of this compound into bio-based platforms represents a move towards more sustainable and environmentally friendly materials.

Q & A

Q. What are the established synthesis methods for didodecyl carbonate, and how do reaction conditions influence yield?

this compound is commonly synthesized via transesterification using dimethyl carbonate (DMC) and dodecanol, catalyzed by solid bases like KF/MgO. Optimal conditions include a molar ratio of 1:6 (DMC:dodecanol), 90°C reaction temperature, and 3 wt% catalyst loading, achieving yields up to 85% . Alternative catalysts such as KNO₃/HMS or ionic liquids (e.g., [Bmim]OH) may alter reaction kinetics, requiring adjustments in temperature or solvent systems . Characterization via ¹H NMR (δ 4.1–4.3 ppm for carbonate-OCH₂ groups) and GC-MS ensures product purity .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • FT-IR : Peaks at ~1740 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C asymmetric stretch) confirm carbonate formation .
  • ¹³C NMR : Signals at ~155 ppm (carbonate carbonyl) and 65–70 ppm (alkyl-O-CO-O-alkyl) validate structural integrity .
  • Chromatography (GC/HPLC) : Quantifies unreacted alcohols and byproducts (e.g., methanol) to assess reaction efficiency .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use closed systems to minimize vapor exposure, wear nitrile gloves (EN 374 standard), and employ fume hoods for reactions. Safety showers and eye-wash stations must be accessible. Avoid skin contact due to potential irritancy (data limited; extrapolated from analogous carbonates) .

Advanced Research Questions

Q. How can conflicting data on catalyst efficiency in this compound synthesis be resolved?

Contradictions in catalyst performance (e.g., KF/MgO vs. KNO₃/HMS) often arise from variations in catalyst activation (calcination temperature), substrate purity, or solvent polarity. To reconcile discrepancies:

  • Systematic replication : Control calcination parameters (e.g., 500°C for KF/MgO to stabilize active sites) .
  • Kinetic studies : Compare turnover frequencies (TOF) under identical conditions.
  • Surface analysis : Use BET or XRD to correlate catalyst porosity/phase structure with activity .

Q. What advanced techniques elucidate the structural and aggregation behavior of this compound in material science applications?

  • Small-Angle Neutron Scattering (SANS) : Quantifies lamellar spacing in surfactant systems (e.g., this compound derivatives in lipid bilayers) .
  • DSC/TGA : Measures thermal stability (decomposition onset ~250°C) and phase transitions for polymer composites .
  • XRD : Resolves crystalline vs. amorphous domains in self-assembled perylene bisimide derivatives .

Q. How can solvent polarity and temperature be optimized for this compound’s application in organic electronics?

In perylene bisimide synthesis (e.g., N,N’-didodecyl derivatives), chloroform promotes H-aggregation (blue-shifted absorption), while toluene favors J-aggregation (red-shifted). Controlled solvent evaporation at 50–60°C yields uniform thin films for optoelectronic devices .

Q. What methodologies address this compound’s long-term stability under varying environmental conditions?

  • Accelerated aging tests : Expose samples to UV light (λ = 365 nm) and 70°C for 48h to simulate degradation.
  • HPLC-MS : Monitor hydrolysis byproducts (e.g., dodecanol) under acidic/basic conditions (pH 2–12) .
  • Humidity chambers : Assess moisture-induced phase separation in surfactant formulations .

Methodological Considerations

  • Experimental Design : Follow guidelines from Beilstein Journal of Organic Chemistry for reproducibility: report catalyst activation steps, solvent grades, and spectroscopic parameters in detail .
  • Data Contradictions : Apply ’s framework—use statistical tools (ANOVA) to compare datasets and validate hypotheses through controlled variable testing .

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